Cas no 565-20-8 (N-Acetyl Dapsone)

N-Acetyl Dapsone 化学的及び物理的性質
名前と識別子
-
- Acetamide,N-[4-[(4-aminophenyl)sulfonyl]phenyl]-
- N-Acetyl Dapsone
- N-Monoacetyl-4,4'-diaminodiphenyl sulfone
- N-Monoacetyl-4004'-diaminodiphenylsulfone
- Mono-N-acetyl-4-4'-sulfonylbisbenzeneamine
- N-[4-(4-aminophenyl)sulfonylphenyl]acetamide
- 4-Amino-4'-acetamidodiphenyl sulfone
- 4'-Sulfanilylacetanilide
- Acetyldapsone
- MADDS
- Monoacetyldapsone
- BRN 2746651
- HY-G0016
- ACETYL DAPSONE
- SMR000024670
- CHEBI:139473
- AB06775
- N-Acetyldapsone
- Mono-N-acetyl-4-4 -sulfonylbisbenzeneamine
- N-[4-(4-aminobenzene-1-sulfonyl)phenyl]acetamide
- AKOS003272954
- SCHEMBL10920445
- DTXSID70205040
- HMS2230L14
- NSC 27184
- WDOCBIHNYYQINH-UHFFFAOYSA-N
- A831070
- NSC27184
- monoacetyl dapsone
- p-Sulfanilylacetanilide Acetamide
- N-Acetyl-4,4'-diaminodiphenylsulfone
- BDBM50391267
- starbld0016694
- (S)-(+)-ALPHA-METHYL-1H-IMIDAZOLE-4-ETHANAMINEDIHYDROBROMIDE
- N-acetyl-4,4'-diaminodiphenyl sulfone
- 4-Acetylamino-4'-aminodiphenyl sulfone
- 565-20-8
- N-(4-[(4-Aminophenyl)sulfonyl]phenyl)acetamide
- A4YKS8ULCN
- NSC-27184
- NCGC00044286-02
- monoacetyl-dapsone
- Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-
- NS00098468
- N-[4-(4-aminobenzenesulfonyl)phenyl]acetamide
- UNII-A4YKS8ULCN
- N-Acetyl-4,4-diaminodiphenylsulfone
- MONO-N-ACETYL DAPSONE
- MFCD00672496
- 4-(Acetamido)-4'-aminobiphenyl sulphone
- N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide
- 3-13-00-01286 (Beilstein Handbook Reference)
- CCRIS 5693
- Opera_ID_318
- N-(4-((4-Aminophenyl)sulfonyl)phenyl)acetamide
- N-[4-[(4-aminophenyl)sulfonyl]phenyl]-
- N-(4-(4-aminophenylsulfonyl)phenyl)acetamide
- ACETANILIDE, 4'-SULFANILYL-
- HMS3371F07
- CHEMBL1246
- N-Acetyldapsone 100 microg/mL in Acetonitrile
- Q27273637
- CS-0012514
- Acetamide, N-(4-((4-aminophenyl)sulfonyl)phenyl)-
- N-Acetyldapsone;MADDS
- N-{4-[(4-aminophenyl)sulfonyl]phenyl}acetamide
- MLS000090052
- DB-052929
- TS-08842
-
- MDL: MFCD00672496
- インチ: InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)
- InChIKey: WDOCBIHNYYQINH-UHFFFAOYSA-N
- ほほえんだ: CC(NC1=CC=C(S(=O)(C2=CC=C(N)C=C2)=O)C=C1)=O
計算された属性
- せいみつぶんしりょう: 290.07300
- どういたいしつりょう: 290.07251349g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 428
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 97.6Ų
じっけんとくせい
- 密度みつど: 1.362±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 243 ºC
- ようかいど: 極微溶性(0.12 g/l)(25ºC)、
- PSA: 97.64000
- LogP: 3.79500
N-Acetyl Dapsone セキュリティ情報
- WGKドイツ:2
- 危険カテゴリコード: 37/38-41-43
- セキュリティの説明: S26; S36/37/39
- RTECS番号:AE7020000
-
危険物標識:
- リスク用語:R37/38; R41; R43
N-Acetyl Dapsone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-207954B-5mg |
N-Acetyl Dapsone, |
565-20-8 | 5mg |
¥903.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207954C-50mg |
N-Acetyl Dapsone, |
565-20-8 | 50mg |
¥6017.00 | 2023-09-05 | ||
TRC | A168435-500μg |
N-Acetyl Dapsone |
565-20-8 | 500μg |
$ 55.00 | 2022-04-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1036075-250mg |
N-Acetyl Dapsone |
565-20-8 | 98% | 250mg |
¥DzƧŌȬ | 2023-07-25 | |
TRC | A168435-1mg |
N-Acetyl Dapsone |
565-20-8 | 1mg |
$ 91.00 | 2023-09-09 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207954C-50 mg |
N-Acetyl Dapsone, |
565-20-8 | 50mg |
¥6,017.00 | 2023-07-11 | ||
TRC | A168435-5mg |
N-Acetyl Dapsone |
565-20-8 | 5mg |
$ 181.00 | 2023-09-09 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207954A-25mg |
N-Acetyl Dapsone, |
565-20-8 | 25mg |
¥3610.00 | 2023-09-05 | ||
TRC | A168435-100mg |
N-Acetyl Dapsone |
565-20-8 | 100mg |
$ 2050.00 | 2023-04-19 | ||
A2B Chem LLC | AG71827-1mg |
N-MONOACETYL-4,4'-DIAMINODIPHENYL SULFONE |
565-20-8 | ≥95% | 1mg |
$34.00 | 2024-04-19 |
N-Acetyl Dapsone 関連文献
-
Vibeke Rowell,Frederick John Rowell Analyst 1987 112 1437
-
Nicolas A. Stewart,Shama C. Buch,Thomas P. Conrads,Robert A. Branch Analyst 2011 136 605
N-Acetyl Dapsoneに関する追加情報
N-Acetyl Dapsone: A Comprehensive Overview
N-Acetyl Dapsone, also known as CAS No 565-20-8, is a chemical compound that has garnered significant attention in the fields of pharmacology and medicine. This compound is a derivative of dapsone, a well-known sulfone antibiotic with a long history of use in treating various bacterial and parasitic infections. The acetylation of dapsone to form N-Acetyl Dapsone introduces unique properties that enhance its pharmacokinetic profile and therapeutic potential.
The chemical structure of N-Acetyl Dapsone consists of a sulfone group attached to a diphenylamine backbone, with an acetyl group introduced at the nitrogen atom. This modification not only improves the compound's solubility but also reduces its potential for certain adverse effects, making it a more viable option for therapeutic applications. Recent studies have highlighted the compound's ability to modulate immune responses, suggesting its potential role in treating autoimmune diseases such as lupus erythematosus and rheumatoid arthritis.
One of the most promising areas of research involving N-Acetyl Dapsone is its application in dermatology. Clinical trials have demonstrated its efficacy in managing conditions such as leprosy and acne vulgaris. The compound's anti-inflammatory and antibacterial properties make it particularly effective in targeting skin pathogens while minimizing damage to healthy tissue. Moreover, its ability to inhibit the production of pro-inflammatory cytokines has been shown to reduce skin inflammation significantly.
In addition to its therapeutic applications, N-Acetyl Dapsone has also been explored for its potential in drug delivery systems. Researchers have investigated the use of this compound as a carrier for other drugs, leveraging its ability to penetrate cellular membranes effectively. This approach could enhance the bioavailability of other medications, particularly those with poor solubility or absorption rates.
Recent advancements in computational chemistry have further elucidated the molecular mechanisms underlying N-Acetyl Dapsone's activity. Molecular docking studies have revealed that the compound interacts with key enzymes involved in bacterial metabolism, providing insights into its antimicrobial efficacy. These findings have paved the way for the development of more targeted therapies that exploit the compound's unique properties.
Despite its numerous advantages, the use of N-Acetyl Dapsone is not without challenges. The compound's stability under different environmental conditions remains a critical factor in its formulation and storage. Researchers are actively exploring methods to enhance its stability while maintaining its therapeutic efficacy. Additionally, further studies are required to fully understand the long-term safety profile of N-Acetyl Dapsone, particularly regarding potential side effects and drug interactions.
In conclusion, N-Acetyl Dapsone (CAS No 565-20-8) represents a significant advancement in medicinal chemistry, offering a versatile platform for addressing a wide range of therapeutic needs. Its unique chemical properties, combined with recent research breakthroughs, position it as a promising candidate for future drug development. As ongoing studies continue to uncover new applications and optimizations for this compound, it holds the potential to make a lasting impact on modern medicine.
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